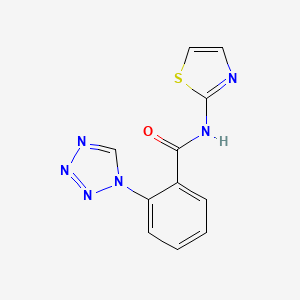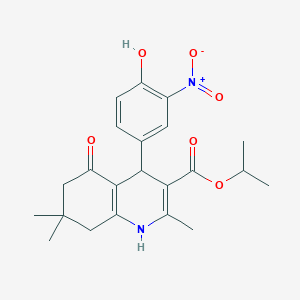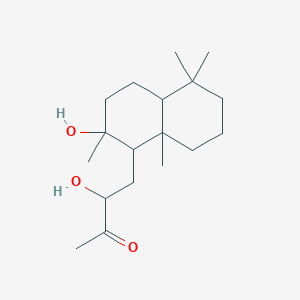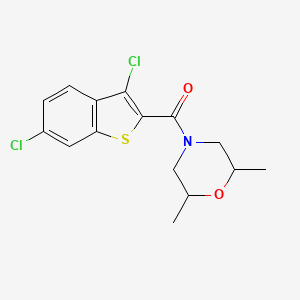![molecular formula C20H14O5 B4941766 2-PHENYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE](/img/structure/B4941766.png)
2-PHENYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the reaction of a phenyl-substituted dioxane with a prop-2-yn-1-yloxy phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more saturated compound.
Applications De Recherche Scientifique
2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(Hydroxyphenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
2-Phenyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-1,3-dioxane-4,6-dione is unique due to its specific structural features, such as the dioxane ring and the prop-2-yn-1-yloxy phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-phenyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(21)24-20(25-19(17)22)15-6-4-3-5-7-15/h1,3-11,13,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRNYZNAQQJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)


![3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4941746.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[methyl(1,2-oxazol-5-ylmethyl)carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B4941777.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)
